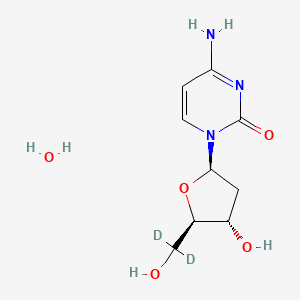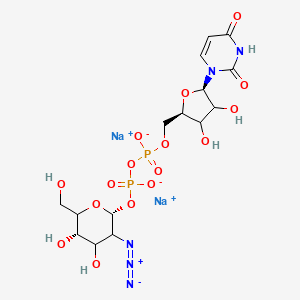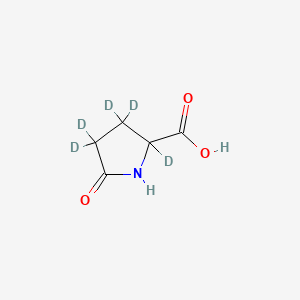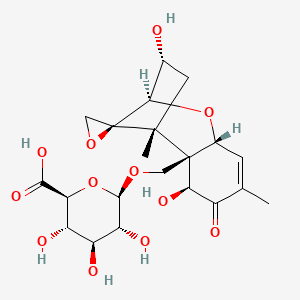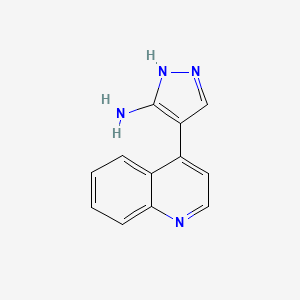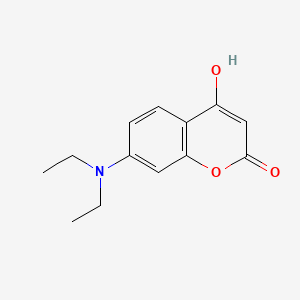![molecular formula C21H23N3O4 B583265 4-[((2R)-Hydroxy-3-phthalimido)propylamine]phenyl-3-morpholine CAS No. 1798887-61-2](/img/new.no-structure.jpg)
4-[((2R)-Hydroxy-3-phthalimido)propylamine]phenyl-3-morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[((2R)-Hydroxy-3-phthalimido)propylamine]phenyl-3-morpholine is a complex organic compound known for its diverse biological activities. It belongs to the class of iminosugars and is commonly used in proteomics research. The compound has a molecular formula of C21H23N3O4 and a molecular weight of 381.43 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[((2R)-Hydroxy-3-phthalimido)propylamine]phenyl-3-morpholine involves multiple steps. One common method includes the condensation of N-hydroxy methyl derivative of 2-(4-isobutyl phenyl) propionamide with phthalimide. This reaction typically requires specific conditions such as controlled temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors to maintain consistency and purity. The process includes the use of high-quality reagents and stringent quality control measures to ensure the final product meets the required standards .
Análisis De Reacciones Químicas
Types of Reactions
4-[((2R)-Hydroxy-3-phthalimido)propylamine]phenyl-3-morpholine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
4-[((2R)-Hydroxy-3-phthalimido)propylamine]phenyl-3-morpholine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-[((2R)-Hydroxy-3-phthalimido)propylamine]phenyl-3-morpholine involves its interaction with specific molecular targets and pathways. It acts as a small molecule inhibitor, interfering with enzymatic activities and protein functions. The compound’s iminosugar structure allows it to mimic natural substrates, thereby inhibiting key enzymes involved in various biological processes.
Comparación Con Compuestos Similares
Similar Compounds
4-[((2R)-Hydroxy-3-phthalimido)propylamine]phenyl-3-morpholinone: Similar in structure but with a different functional group, leading to distinct biological activities.
Morpholine derivatives: These compounds share the morpholine ring structure and exhibit a range of biological activities, including antibacterial and anticancer properties.
Uniqueness
4-[((2R)-Hydroxy-3-phthalimido)propylamine]phenyl-3-morpholine is unique due to its specific iminosugar structure, which imparts distinct biological activities and makes it a valuable tool in proteomics research. Its ability to inhibit key enzymes and interact with various molecular targets sets it apart from other similar compounds.
Propiedades
Número CAS |
1798887-61-2 |
|---|---|
Fórmula molecular |
C21H23N3O4 |
Peso molecular |
381.432 |
Nombre IUPAC |
2-[(2R)-2-hydroxy-3-(4-morpholin-4-ylanilino)propyl]isoindole-1,3-dione |
InChI |
InChI=1S/C21H23N3O4/c25-17(14-24-20(26)18-3-1-2-4-19(18)21(24)27)13-22-15-5-7-16(8-6-15)23-9-11-28-12-10-23/h1-8,17,22,25H,9-14H2/t17-/m1/s1 |
Clave InChI |
AGYFPPIMNXXXMS-QGZVFWFLSA-N |
SMILES |
C1COCCN1C2=CC=C(C=C2)NCC(CN3C(=O)C4=CC=CC=C4C3=O)O |
Sinónimos |
2-[(2R)-2-Hydroxy-3-[[4-morpholinyl)phenyl]amino]propyl]-1H-Isoindole-1,3(2H)-dione |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


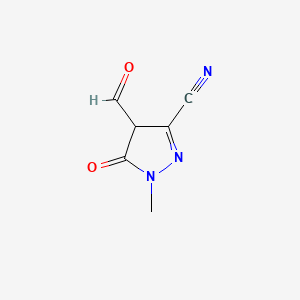
![6-(4-Methoxyphenyl)-1-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B583188.png)
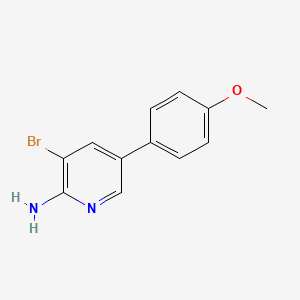
![(E,E,E)-[(12-Bromo-3,7,11-trimethyl-2,6,10-dodecatrienyl)oxy]methyl]benzene](/img/structure/B583193.png)
